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Introduction

Mivebresib (ABBV-075) is a potent, orally bioavailable small molecule that functions as a pan-
inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4,
and BRDT).[1] By binding to the bromodomains of BET proteins, Mivebresib displaces them
from acetylated histones, thereby preventing the formation of transcriptional complexes that
drive the expression of key oncogenes such as c-MYC.[2] This disruption of oncogenic
signaling can lead to cell cycle arrest, senescence, and apoptosis in various cancer cell lines,
making Mivebresib a compound of significant interest in oncology research.[3][4] The cellular
response to Mivebresib, whether it be apoptosis or cell cycle arrest, can differ between tumor
types, with hematologic cancer cell lines often undergoing apoptosis while solid tumor cell lines
may exhibit G1 arrest.[3]

These application notes provide detailed protocols for assessing the in vitro efficacy of
Mivebresib on cancer cell viability using two common methodologies: the CellTiter-Glo®
Luminescent Cell Viability Assay and the MTT colorimetric assay.

Mechanism of Action

Mivebresib competitively binds to the acetyl-lysine binding pockets of BET bromodomains,
preventing their interaction with acetylated histones on chromatin. This leads to the
transcriptional repression of target genes, including critical cell cycle regulators and
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oncogenes. A key mechanism of Mivebresib-induced apoptosis, particularly in hematological
malignancies, is the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1
(MCL-1), a member of the BCL-2 family.[5] The suppression of MCL-1 shifts the balance
towards pro-apoptotic proteins like BAK and BAX, leading to mitochondrial outer membrane
permeabilization (MOMP), cytochrome c release, and subsequent caspase activation,
culminating in programmed cell death.[3][6]
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Mivebresib's Mechanism of Action leading to Apoptosis.
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Data Presentation

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of
Mivebresib in various cancer cell lines after a 72-hour incubation period. This data serves as a
reference for designing dose-response experiments.

Cell Line Cancer Type Assay Type IC50 (pM)
Acute Myeloid ]

MV4-11 _ CellTiter-Glo® 0.0019
Leukemia

Acute Myeloid

Kasumi-1 ) CellTiter-Glo® 0.0063
Leukemia
B-cell Acute

RS4:11 Lymphoblastic CellTiter-Glo® 0.0064
Leukemia

BXPC-3 Pancreatic Cancer MTT 1.22

CT26 Colorectal Carcinoma MTT 48.26

Experimental Protocols
Workflow Overview
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General workflow for in vitro cell viability assays.
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Protocol 1: CellTiter-Glo® Luminescent Cell Viability
Assay

This protocol is adapted for a 96-well plate format and is suitable for both suspension and
adherent cell lines.

Materials:

Mivebresib (ABBV-075)

e DMSO (cell culture grade)

» Selected cancer cell lines (e.g., MV4-11, Kasumi-1, RS4:11)
o Complete cell culture medium

o Opaque-walled 96-well plates

o CellTiter-Glo® Luminescent Cell Viability Assay Kit

e Luminometer

Procedure:

o Cell Seeding:

o Suspension Cells (MV4-11, Kasumi-1, RS4:11, HL-60):

Harvest cells and perform a cell count to determine viability and density.

= Dilute the cell suspension in complete culture medium to the appropriate seeding
density.

= Seed 100 pL of the cell suspension per well.
» Recommended Seeding Densities:

= MV4-11: 5 x 1075 cells/mL
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s Kasumi-1: 3-5 x 10”5 cells/mL
» RS4:11: 3-5 x 10”5 cells/mL[7]

= HL-60: 1-2 x 10”5 cells/mL

o Adherent Cells (HT-29):
» Trypsinize and resuspend cells in complete culture medium.

» Seed cells at a density of 1-3 x 10™4 cells/cm? and allow them to adhere overnight.[3]

o Mivebresib Preparation and Treatment:
o Prepare a 10 mM stock solution of Mivebresib in DMSO. Store at -20°C.

o On the day of the experiment, prepare serial dilutions of Mivebresib in complete culture
medium. A suggested starting concentration range for the final well concentration is 1 nM
to 10 puM.

o For adherent cells, carefully remove the medium and add 100 pL of the Mivebresib
dilutions. For suspension cells, add the dilutions directly to the wells.

o Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
 Incubation:
o Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO?2.

o Assay Procedure:

[¢]

Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for
approximately 30 minutes.

[¢]

Add 100 pL of CellTiter-Glo® reagent to each well.

[e]

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

o

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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o Measure the luminescence using a plate-reading luminometer.

o Data Analysis:
o Subtract the average background luminescence (no-cell control) from all other readings.
o Normalize the data to the vehicle control (100% viability).

o Plot the normalized viability against the log of Mivebresib concentration and use a non-
linear regression model to calculate the IC50 value.

Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) Assay

This colorimetric assay is generally used for adherent cell lines but can be adapted for
suspension cells.

Materials:

» Mivebresib (ABBV-075)

e DMSO (cell culture grade)

» Selected cancer cell lines

o Complete cell culture medium

o Clear 96-well plates

e MTT solution (5 mg/mL in PBS)

e Solubilization solution (e.g., 10% SDS in 0.01 M HCI or DMSO)
e Microplate spectrophotometer

Procedure:

o Cell Seeding:
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o Follow the same seeding densities and procedures as described in Protocol 1. For the
MTT assay, a clear 96-well plate is used.

o Recommended Seeding Densities:

» HT-29: 1-2 x 10™4 cells/well[9]

= HL-60: 1-2 x 1075 cells/mL

o Mivebresib Preparation and Treatment:

o Prepare and add Mivebresib dilutions as described in Protocol 1.

e |ncubation:

o Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

o Assay Procedure:

[¢]

Add 20 pL of MTT solution (5 mg/mL) to each well.

o Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan
crystals.

o Carefully aspirate the medium. For suspension cells, centrifuge the plate before aspiration.

o Add 150 pL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan
crystals.

o Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes, ensuring all
crystals are dissolved.

o Data Acquisition:

o Read the absorbance at 570 nm using a microplate spectrophotometer. A reference
wavelength of 620-690 nm can be used to subtract background.

o Data Analysis:
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o Subtract the average absorbance of the blank (no-cell control) from all other readings.
o Normalize the data to the vehicle control (100% viability).

o Calculate the IC50 value as described in Protocol 1.

Concluding Remarks

The provided protocols offer a standardized approach to evaluating the in vitro efficacy of
Mivebresib. The choice between the CellTiter-Glo® and MTT assay may depend on the cell
type and available equipment. The CellTiter-Glo® assay is generally more sensitive and has
fewer steps, making it suitable for high-throughput screening. Adherence to consistent cell
culture practices and accurate pipetting are crucial for obtaining reproducible results. The IC50
values provided should serve as a guide for selecting an appropriate concentration range for
your specific cell line and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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